(18F) 4-Fluorophenacyl bromide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112368-54-4 |
|---|---|
Molecular Formula |
C8H6BrFO |
Molecular Weight |
216.04 g/mol |
IUPAC Name |
2-bromo-1-(4-(18F)fluoranylphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i10-1 |
InChI Key |
ZJFWCELATJMDNO-LMANFOLPSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CBr)F |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)CBr)[18F] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)F |
Synonyms |
(18F) 4-fluorophenacyl bromide 4-fluorophenacyl bromide |
Origin of Product |
United States |
Radiosynthesis Methodologies of 18f 4 Fluorophenacyl Bromide
Precursor Design and Chemical Transformations
The successful radiosynthesis of (18F) 4-Fluorophenacyl bromide is fundamentally dependent on the rational design of precursor molecules and the efficiency of the chemical transformations they undergo. This involves the synthesis of stable, non-radioactive starting materials that are engineered for high-yield radiofluorination.
Synthesis of Non-Radioactive Precursors
The non-radioactive precursors are typically aromatic compounds designed to be susceptible to nucleophilic attack by the [¹⁸F]fluoride ion. The most common precursor for the widely used indirect synthesis route is 4-nitroacetophenone. osti.govoup.com This compound is commercially available or can be synthesized through standard organic chemistry methods. Another key precursor, used in an alternative indirect pathway, is 4-nitrobenzonitrile (B1214597). snmjournals.org For direct labeling approaches, precursors would theoretically involve a phenacyl bromide structure with a suitable leaving group at the 4-position of the phenyl ring, such as a trimethylammonium group. acs.orgresearchgate.net The synthesis of the final non-radioactive compound, 4-fluorophenacyl bromide, is typically achieved by the bromination of 4-fluoroacetophenone, a reaction that mirrors the final step of the common radiosynthesis route. mdpi.com
Strategic Incorporation of Leaving Groups for Fluorine-18 (B77423) Nucleophilic Substitution
The core strategy for introducing ¹⁸F via nucleophilic substitution is the incorporation of a good leaving group on the aromatic ring of the precursor. This leaving group must be readily displaced by the [¹⁸F]fluoride ion. For nucleophilic aromatic substitution (SNAr) to proceed efficiently, the aromatic ring is typically "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.govresearchgate.net
In the most prevalent synthetic routes for this compound, the leaving groups are:
Nitro Group (-NO₂) : The nitro group is a powerful EWG and an excellent leaving group in SNAr reactions. It is commonly used in precursors like 4-nitroacetophenone and 4-nitrobenzonitrile. osti.govoup.comsnmjournals.org The ketone or nitrile group provides the necessary activation for the displacement of the nitro group by [¹⁸F]fluoride.
Trialkylammonium Salts (-N⁺R₃) : Groups such as the trimethylammonium group are also effective leaving groups for SNAr reactions and have been developed for direct ¹⁸F-fluorination of peptides and other molecules. acs.orgresearchgate.net
The selection of the leaving group is critical for achieving high radiochemical yields under the mild conditions required to preserve the integrity of the final product and the short half-life of fluorine-18.
Nucleophilic Fluorine-18 Labeling Approaches
The incorporation of the fluorine-18 isotope is achieved primarily through nucleophilic substitution, where the negatively charged [¹⁸F]fluoride ion attacks an electron-deficient carbon center on the precursor molecule.
Direct Nucleophilic Aromatic Substitution (SNAr) on Activated Precursors
Direct SNAr would involve a one-step reaction where a precursor, such as a 4-(trimethylammonium)phenacyl bromide triflate salt, is reacted with [¹⁸F]fluoride. While direct labeling methods are sought after for their efficiency, the synthesis of this compound is more commonly and efficiently achieved via indirect routes due to the stability of the required intermediates. acs.orgresearchgate.net The direct approach is often challenging because the harsh conditions sometimes required can compromise the reactive phenacyl bromide moiety.
Indirect Routes via (18F) Fluoroacetophenone Intermediates
The most established and reliable method for producing this compound is a two-step indirect process. osti.govethernet.edu.et This method first involves the synthesis of the intermediate, 4-[¹⁸F]fluoroacetophenone, followed by its conversion to the final product.
This two-step approach is advantageous as it separates the relatively harsh radiofluorination conditions from the more delicate bromination step. The intermediate, 4-[¹⁸F]fluoroacetophenone, is first produced by nucleophilic aromatic substitution on 4-nitroacetophenone. osti.govoup.com This reaction is typically performed in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. osti.gov Following the successful synthesis of 4-[¹⁸F]fluoroacetophenone and its purification, it is then subjected to bromination. This has been effectively achieved using reagents like polymer-supported perbromide (e.g., Amberlyst® A-26 perbromide) or cupric bromide. snmjournals.orgiaea.org This subsequent reaction is generally rapid and efficient, providing the desired this compound in good yield. osti.gov
| Step | Precursor | Reagents & Conditions | Product | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|---|---|
| 1: Fluorination | 4-Nitroacetophenone | [¹⁸F]F⁻/Kryptofix 2.2.2, DMSO, Microwave Heating | 4-[¹⁸F]Fluoroacetophenone | 55-60% | osti.gov |
| 2: Bromination | 4-[¹⁸F]Fluoroacetophenone | Polymer-supported perbromide, THF, 60°C, 10 min | This compound | 65% | osti.goviaea.org |
| 2: Bromination | 4-[¹⁸F]Fluoroacetophenone | Cupric Bromide (CuBr₂) | This compound | Not specified | snmjournals.org |
| Overall Process | This compound | 30-50% (EOB) | nih.gov |
An alternative indirect route to 4-[¹⁸F]fluoroacetophenone utilizes 4-nitrobenzonitrile as the starting precursor. snmjournals.org In this method, the fluorodenitration reaction is first carried out by heating a solution of 4-nitrobenzonitrile in DMSO with [¹⁸F]fluoride complexed with a phase-transfer catalyst. snmjournals.org This produces 4-[¹⁸F]fluorobenzonitrile.
The resulting radiolabeled nitrile is then converted to the ketone. This transformation is accomplished through a reaction with an organometallic reagent, specifically methyl lithium (MeLi), followed by acidic hydrolysis (e.g., with HCl). snmjournals.org This sequence effectively transforms the nitrile group (-CN) into an acetyl group (-COCH₃), yielding the crucial 4-[¹⁸F]fluoroacetophenone intermediate with reported crude yields of 50-76%. snmjournals.org This intermediate is then brominated as described previously to afford the final product.
| Step | Precursor | Reagents & Conditions | Product | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|---|---|
| 1: Fluorination | 4-Nitrobenzonitrile | [¹⁸F]F⁻/TBA·OH, DMSO, 158°C, 20-30 min | 4-[¹⁸F]Fluorobenzonitrile | Not specified | snmjournals.org |
| 2: Conversion to Ketone | 4-[¹⁸F]Fluorobenzonitrile | 1) MeLi in diethyl ether; 2) HCl, heat | 4-[¹⁸F]Fluoroacetophenone | 50-76% (crude) | snmjournals.org |
Alpha-Bromination of (18F) Fluoroacetophenone
A common pathway to this compound involves the initial synthesis of (18F) 4-Fluoroacetophenone, followed by bromination at the alpha position to the carbonyl group. This two-step approach allows for the initial incorporation of the ¹⁸F label onto the aromatic ring, followed by the introduction of the reactive bromide, which is crucial for subsequent conjugation to biomolecules. snmjournals.org
To circumvent the challenges associated with using elemental bromine, such as its volatility and toxicity, polymer-supported perbromide reagents have been developed. nih.gov One such reagent is Amberlyst A-26 perbromide. acs.orgosti.gov This solid-phase reagent offers a safer and more convenient method for the bromination of (18F) 4-Fluoroacetophenone. nih.govosti.gov
The use of a polymer-supported perbromide for the synthesis of this compound has been shown to be highly efficient. acs.org In one method, the radiolabeled (18F) 4-Fluoroacetophenone is dissolved in tetrahydrofuran (B95107) (THF) and reacted with Perbromide on Amberlyst A-26 resin. osti.gov This reaction, conducted at 60°C for 10 minutes, allows for the conversion of the acetophenone (B1666503) to the desired phenacyl bromide. osti.gov A key advantage of this method is the straightforward purification process. The reaction mixture can be easily extracted with a dilute thiosulfate (B1220275) solution and then purified using a Sep-Pak cartridge, yielding the final product. osti.gov
Key Features of Polymer-Supported Perbromide Method:
| Feature | Description |
|---|---|
| Reagent | Amberlyst A-26 Perbromide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Reaction Time | 10 minutes |
| Purification | Extraction with dilute thiosulfate, Sep-Pak |
| Advantage | Safer and easier to handle than liquid bromine |
N-Bromosuccinimide (NBS) is another widely used reagent for alpha-bromination of ketones and is considered a safer alternative to molecular bromine. organic-chemistry.org The reaction typically proceeds via a radical mechanism, which can be initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).
In the context of synthesizing this compound, NBS has been investigated for the bromination of (18F) 4-Fluoroacetophenone. nih.gov However, challenges have been reported with this method. Attempts to brominate (18F) 4-Fluoroacetophenone using NBS in the presence of methanesulfonic acid resulted in low radiochemical conversion (≤5%). nih.gov This suggests that while NBS is a generally effective brominating agent, the specific reaction conditions and the nature of the radiolabeled substrate can significantly impact its efficiency in this particular radiosynthesis. nih.govnih.gov
Factors in NBS-Mediated Bromination:
| Factor | Details |
|---|---|
| Reagent | N-Bromosuccinimide (NBS) |
| Initiation | Radical initiator (e.g., AIBN) or light |
| Solvent | Carbon tetrachloride (CCl₄) or benzene |
| Temperature | 70–80°C (reflux) |
| Challenges | Low radiochemical conversion reported in some cases |
Copper-Mediated Radiofluorination Strategies for Aromatic Fluorination
An alternative and increasingly popular approach for the synthesis of ¹⁸F-labeled aromatic compounds is copper-mediated radiofluorination. nih.govescholarship.org This methodology allows for the direct introduction of the ¹⁸F-fluoride onto an aromatic ring, often starting from readily available precursors like aryl boronic acids or their esters. mdpi.com This strategy has been explored for the synthesis of (18F) 4-Fluoroacetophenone, the direct precursor to this compound.
A critical step in any ¹⁸F-radiosynthesis is the efficient recovery and activation of the cyclotron-produced [¹⁸F]fluoride, which is typically trapped on an anion exchange cartridge. mdpi.comnih.gov Traditional methods often rely on elution with a solution containing a phase transfer catalyst (PTC) like Kryptofix 2.2.2 (K₂.₂.₂) and a base such as potassium carbonate (K₂CO₃). nih.gov However, the presence of these reagents can be detrimental to subsequent copper-mediated reactions, potentially leading to the formation of unproductive copper adducts and suppressed radiochemical yields. nih.gov
To address this limitation, customized fluoride (B91410) elution techniques have been developed. nih.govosti.govresearchgate.net These innovative approaches aim to elute the [¹⁸F]fluoride from the cartridge using solutions that are more compatible with the copper-mediated reaction conditions. nih.govosti.gov For instance, it has been demonstrated that solutions of copper salts, bases, and ancillary ligands can be effectively used to elute [¹⁸F]fluoride. osti.govresearchgate.net One successful strategy involves using a solution of 4-dimethylaminopyridinium trifluoromethanesulfonate (B1224126) (DMAPOTf) in an organic solvent to elute the [¹⁸F]fluoride from a weak anion-exchange resin. mdpi.com This method bypasses the need for azeotropic drying and allows the subsequent copper-mediated fluorination to be performed directly in the same solvent. mdpi.com Another approach utilized aqueous solutions of Cu(OTf)₂ to recover [¹⁸F]fluoride from QMA cartridges, which was then used in the automated synthesis of [¹⁸F]fluoroacetophenone. nih.gov
The translation of manual laboratory procedures to automated synthesis modules is a crucial step for the routine and widespread clinical production of PET radiotracers. ox.ac.ukspringernature.comnih.gov While copper-mediated radiofluorination has shown great promise, its automation has presented challenges. ox.ac.uknih.govnih.gov The implementation of novel ¹⁸F-labeling methodologies within automated modules often requires extensive modification of the manual protocols. ox.ac.uknih.gov
Researchers have been actively working on optimizing automated copper-mediated synthesis. nih.gov Key considerations include the order of reagent addition, which has been found to be critical for achieving high radiochemical conversions. nih.gov For example, pre-mixing the [¹⁸F]fluoride solution with the arylboronic acid pinacol (B44631) ester precursor before the addition of the copper catalyst and base has been shown to improve yields. nih.gov Furthermore, the design of the automated synthesis module itself is important. Modules have been adapted specifically for nucleophilic radiofluorinations to accommodate the specific requirements of copper-mediated reactions. mdpi.com The successful automation of these processes has been demonstrated for various PET tracers, paving the way for more robust and reliable production of compounds like this compound and its derivatives. mdpi.comox.ac.ukspringernature.com
Optimization of Radiosynthesis Parameters
Optimizing the various parameters in the radiosynthesis of this compound is essential to maximize the radiochemical yield (RCY), radiochemical purity, and molar activity of the final product. This involves a systematic investigation of reaction conditions for both the radiofluorination and the subsequent bromination steps.
For copper-mediated radiofluorination of the precursor to (18F) 4-Fluoroacetophenone, key parameters that are often optimized include the choice and amount of the copper catalyst (e.g., Cu(OTf)₂(Py)₄), the base (e.g., pyridine (B92270), DMAP), the solvent, the reaction temperature, and the reaction time. nih.govescholarship.orgmdpi.com For instance, studies have shown that the radiochemical conversion can be significantly influenced by the base used, with DMAP being necessary for a successful subsequent one-pot acid-catalyzed bromination. nih.gov The reaction temperature is also a critical factor, with a balance needed to ensure a reasonable reaction rate without causing degradation of the reactants or product. escholarship.org
In the alpha-bromination step, the choice of brominating agent, its stoichiometry, the solvent, and the reaction temperature are crucial. nih.gov For example, when using a polymer-supported perbromide, the reaction time and temperature are optimized to achieve high conversion to the desired product. osti.gov When using NBS, the type and amount of radical initiator can be varied. The optimization process often involves a series of experiments where one parameter is varied while others are kept constant to determine its effect on the outcome of the synthesis.
Influence of Reaction Solvents and Temperature
The selection of an appropriate reaction solvent and the control of temperature are paramount in the radiosynthesis of this compound to ensure high radiochemical yields. ontosight.ai The initial nucleophilic substitution step to form the [18F]fluoroacetophenone intermediate is often performed in aprotic polar solvents, which are capable of solvating the cationic components of the reaction while leaving the [18F]fluoride anion reactive.
Key Research Findings:
Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile (B52724) are commonly used solvents. For instance, in copper-mediated radiofluorination of an arylboronate precursor, dimethylformamide (DMF) was used as the solvent. osti.gov The choice of solvent can significantly influence the regioselectivity of the fluorination reaction. nih.gov
Temperature: The fluorination reaction to produce the [18F]FAP intermediate is typically conducted at elevated temperatures to drive the reaction to completion. A study on the copper-mediated synthesis of [18F]fluoroacetophenone ([18F]FAP) found that heating the reaction mixture to 110 °C for 20 minutes was optimal. osti.gov The subsequent bromination step is also temperature-dependent.
The table below summarizes the effect of reaction conditions on the synthesis of the intermediate, [18F]fluoroacetophenone.
| Precursor | Solvent | Base | Temperature (°C) | Time (min) | Radiochemical Conversion (RCC) |
| 4-BPin-acetophenone | DMF | DMAP | 110 | 20 | 58% |
Data sourced from a study on copper-mediated radiofluorination. osti.gov
Impact of Base and Cryptand Systems
The nucleophilicity of the [18F]fluoride ion is a critical factor for a successful radiosynthesis. This is typically enhanced by using a combination of a weak base and a phase-transfer catalyst, such as an aminopolyether cryptand.
Key Research Findings:
Traditional System: The conventional method for activating [18F]fluoride involves its elution from an anion exchange cartridge using an aqueous solution of a potassium salt (e.g., potassium carbonate, K2CO3) followed by azeotropic drying with acetonitrile in the presence of a cryptand, most commonly Kryptofix 2.2.2 (K2.2.2). analis.com.myopenmedscience.com This sequesters the potassium ion, leaving a highly reactive, "naked" fluoride ion.
Challenges with New Methods: While effective for many standard reactions, the presence of inorganic bases like K2CO3 and cryptands can be detrimental to newer, copper-mediated fluorination methods. These components can lead to the formation of unproductive copper adducts, thereby suppressing radiochemical yields. osti.gov
Alternative Bases: Research has shown that in copper-mediated syntheses, organic bases can be more effective. In the synthesis of the [18F]FAP intermediate, pyridine was initially used. However, it was discovered that 4-(dimethylamino)pyridine (DMAP) was a more suitable base, especially for the subsequent one-pot bromination step. osti.gov A positive sigmoidal relationship has been observed between the pKa of the conjugate acid of weak nitrogenous bases and the recovery of [18F]fluoride from QMA cartridges, indicating the importance of base selection. osti.gov
| Base | Precursor | Method | Outcome |
| Pyridine | 4-BPin-acetophenone | Cu-mediated fluorination | Effective for [18F]FAP synthesis but complicated subsequent bromination. osti.gov |
| DMAP | 4-BPin-acetophenone | Cu-mediated fluorination | Optimal for a one-pot synthesis of [18F]FPB, replacing pyridine. osti.gov |
| K2CO3 / K2.2.2 | General | Traditional SNAr | Standard, highly effective system for activating [18F]fluoride, but can inhibit Cu-mediated reactions. osti.govanalis.com.my |
Precursor Concentration and Stoichiometry
The relative amounts of the precursor and other reagents are crucial for optimizing the radiochemical yield and minimizing the formation of byproducts. In the development of a copper-mediated synthesis of [18F]fluoroacetophenone, a precursor to this compound, the stoichiometry was carefully optimized.
Key Research Findings:
An optimal radiochemical conversion of 58% to [18F]FAP was achieved using 50 µmol of the precursor 4-acetylphenylboronic acid pinacol ester (4-BPin-acetophenone), 8 µmol of the copper catalyst Cu(OTf)2, and 50 µmol of the base DMAP in 1 mL of DMF. osti.gov This highlights that a specific molar ratio between the precursor, catalyst, and base is necessary for the reaction's success. The amount of base used (50 µmol of DMAP) was significantly less than in previous methods that required 500 µmol of pyridine, simplifying subsequent reaction steps. osti.gov
Automated Radiochemical Synthesis Systems
The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient synthesis and purification processes. psu.edu Automated synthesis modules are therefore essential for the routine clinical production of this compound and other PET radiotracers, ensuring reproducibility, high yield, and radiation safety for the operator. nih.gov
Design and Implementation of Synthesis Modules for this compound Production
Commercially available automated synthesis units, such as the GE TRACERlab™ or Trasis AllinOne platforms, are frequently adapted for the multi-step synthesis of radiotracers. nih.govnih.gov The synthesis of this compound, involving an initial fluorination followed by bromination, requires a versatile module capable of handling sequential reactions, purification, and formulation.
The implementation often involves:
Reagent Handling: The module must accommodate the precise delivery of reagents, including the [18F]fluoride, precursor solutions, catalysts, and brominating agents. For multi-step syntheses, transferring microvolumes of reagents can be a challenge for many platforms. nih.gov
Reaction Vessels: The design of the reactor is critical. For reactions involving gaseous intermediates or requiring precise temperature control, modifications to standard vessels may be necessary. For example, in the synthesis of [18F]fluorocholine, the standard glass-carbon reactor of a TracerLab module was modified to prevent the loss of a gaseous intermediate. openmedscience.comresearchgate.net
Purification: Automated systems integrate purification steps, typically involving solid-phase extraction (SPE) cartridges or semi-preparative high-performance liquid chromatography (HPLC) to isolate the final product with high radiochemical purity. nih.govmdpi.com
Challenges and Advances in High-Yield Automated Radiosyntheses
Automating complex radiosyntheses presents several challenges, but ongoing advancements are continually improving the efficiency and reliability of these systems.
Challenges:
Reagent Compatibility: A significant challenge is the incompatibility of reagents required for traditional [18F]fluoride activation (e.g., K2CO3/Kryptofix 2.2.2) with newer synthetic methods, such as copper-mediated reactions. osti.gov The presence of these substances can be detrimental to reaction yields and complicate subsequent chemical steps. osti.gov
Miniaturization and Volume Handling: The automation of protocols that use very small reagent volumes can be difficult, as these volumes can be comparable to the dead volume within the synthesis cassette and tubing. nih.gov
Purification Efficiency: Lengthy HPLC purification times can significantly reduce the final, decay-corrected yield of the radiotracer. mdpi.com
Advances:
Novel Elution Techniques: To overcome the incompatibility of traditional bases, new methods for [18F]fluoride processing have been developed. This includes the "minimalist" approach and the use of alternative eluents and bases like aqueous solutions of weak nitrogenous bases (e.g., pyridine, DMAP) that are compatible with sensitive catalytic systems. osti.govmdpi.com
One-Pot Procedures: The development of one-pot, two-step syntheses within the automated module streamlines the process. A successful one-pot synthesis of this compound was achieved by first performing a Cu-mediated [18F]fluorination and then, in the same vessel, proceeding with an acid-catalyzed bromination. osti.gov
Optimized Purification: Significant efforts have focused on shortening synthesis times by replacing or optimizing HPLC purification. This includes developing faster HPLC gradients or replacing HPLC entirely with SPE purification, which facilitates easier automation and can improve yields. nih.govmdpi.com
Chemical Reactivity and Reaction Mechanisms of 18f 4 Fluorophenacyl Bromide As a Labeling Agent
Alkylation Chemistry with Nucleophilic Sites
(¹⁸F)FPB functions as an alkylating agent, reacting with nucleophilic sites on biomolecules. nih.gov The core of its reactivity lies in the α-haloketone structure, which makes the carbon atom adjacent to the bromine highly susceptible to nucleophilic attack. nih.gov This reactivity is harnessed for the site-specific modification of peptides and proteins. scirp.org
Research has demonstrated that (¹⁸F)FPB exhibits a preferential reactivity towards sulfhydryl groups (thiols), which are present in the amino acid cysteine. scirp.orgnih.gov This selectivity is a key advantage in radiolabeling, as the relatively low abundance of cysteine residues in many proteins allows for more specific labeling compared to reactions targeting more common functional groups. scirp.org The reaction involves the nucleophilic attack of the thiolate anion (R-S⁻) on the electrophilic carbon of the phenacyl bromide, displacing the bromide ion in an Sₙ2 reaction.
Studies using model compounds have confirmed this preference. For instance, competitive reaction experiments with benzyl (B1604629) mercaptan (a model for cysteine), benzyl amine, phenyl acetic acid, and benzyl alcohol showed that the thiol was the most reactive nucleophile towards 4-fluorophenacyl bromide. nih.gov This high reactivity with thiols makes (¹⁸F)FPB a valuable tool for the site-specific labeling of proteins and peptides, particularly when cysteine residues are strategically located. scirp.orgnih.gov
The reaction between (¹⁸F)FPB and a sulfhydryl group results in the formation of a stable alpha-keto thioether adduct. nih.gov This linkage is characterized by a thioether bond (C-S-C) where the carbon atom is also part of a ketone group. The formation of this adduct is a robust and efficient method for attaching the ¹⁸F-label to a biomolecule.
The general reaction can be depicted as follows:
¹⁸F-Ph-C(=O)CH₂Br + R-SH → ¹⁸F-Ph-C(=O)CH₂-S-R + HBr
Where ¹⁸F-Ph represents the 4-fluorophenyl group and R-SH represents a thiol-containing molecule. The resulting thioether is generally stable under physiological conditions, which is a crucial requirement for in vivo imaging applications.
Reactivity with Amine Functional Groups
While (¹⁸F)FPB shows a preference for thiols, it can also react with other nucleophiles, including amine functional groups. nih.govd-nb.info The primary amino groups of lysine (B10760008) residues and the N-terminal amino group of proteins are potential sites for alkylation by (¹⁸F)FPB. snmjournals.org
The reactivity of (¹⁸F)FPB with primary and secondary amines has been investigated. nih.govethernet.edu.et The nitrogen atom in an amine possesses a lone pair of electrons, making it nucleophilic and capable of attacking the electrophilic carbon of the phenacyl bromide. The reaction with a primary amine (R-NH₂) or a secondary amine (R₂NH) would lead to the formation of a secondary or tertiary amine, respectively, with the release of hydrogen bromide.
However, the modification of lysine residues, which are often numerous and located at or near the active sites of proteins, can be a concern as it may interfere with the biological activity of the molecule. snmjournals.orgsnmjournals.org
The reactivity of amines with (¹⁸F)FPB is influenced by several factors, including the basicity of the amine and steric hindrance around the nitrogen atom. ncl.ac.uk A more basic amine is generally a stronger nucleophile and would be expected to react more readily with (¹⁸F)FPB. However, the accessibility of the amine's lone pair of electrons is also critical.
Steric hindrance, the spatial arrangement of atoms near the reactive site, can significantly impact the reaction rate. ncl.ac.uk Bulky substituents around the amine group can hinder the approach of the (¹⁸F)FPB molecule, thereby reducing the reaction efficiency. snmjournals.orgsnmjournals.org This is a key consideration when attempting to label complex biomolecules, as the three-dimensional structure of the protein can dictate which amine groups are accessible for reaction.
The reaction conditions, particularly pH, also play a significant role. At a pH of 7-8, both thiols and amines can be reactive. nih.gov However, at a pH below 7, the free amine groups are protonated (R-NH₃⁺), which renders them non-nucleophilic and thus unreactive towards (¹⁸F)FPB. nih.gov This pH-dependent reactivity can be exploited to achieve more selective labeling of thiol groups. nih.gov
Interactions with Carboxylic Acid and Hydroxyl Moieties
The interactions of (¹⁸F)FPB with carboxylic acid and hydroxyl functional groups have also been considered. nih.govnih.gov These groups are present in amino acids such as aspartic acid, glutamic acid, serine, threonine, and tyrosine.
In studies using model compounds, the reactivity of 4-fluorophenacyl bromide with phenyl acetic acid (modeling a carboxylic acid) and benzyl alcohol (modeling a hydroxyl group) was found to be significantly lower than with benzyl mercaptan (thiol) and benzyl amine. nih.gov Under the typical conditions used for radiolabeling, the nucleophilicity of the carboxylate and hydroxyl groups is generally insufficient to result in significant alkylation by (¹⁸F)FPB. nih.gov While α-haloketones can theoretically alkylate oxygen atoms, the reaction is much less favorable compared to the alkylation of sulfur and nitrogen atoms. nih.gov Therefore, under controlled reaction conditions, (¹⁸F)FPB can be used to selectively label thiol and, to a lesser extent, amine groups in the presence of carboxylic acid and hydroxyl moieties.
Table of Reactivity of (18F) 4-Fluorophenacyl Bromide with Different Functional Groups
| Functional Group | Model Compound | Relative Reactivity | Product Type |
|---|---|---|---|
| Sulfhydryl (Thiol) | Benzyl Mercaptan | High | Alpha-Keto Thioether |
| Primary Amine | Benzyl Amine | Moderate | Secondary Amine |
| Carboxylic Acid | Phenyl Acetic Acid | Low | Ester |
| Hydroxyl | Benzyl Alcohol | Low | Ether |
Chemoselective and Regioselective Considerations in Bioconjugation
This compound ((18F)FPB) is an α-haloketone that serves as a prosthetic group for the alkylation of biomolecules. Its reactivity is centered on the electrophilic carbon atom bearing the bromine, which readily undergoes nucleophilic substitution by various functional groups present in proteins and peptides. These include the sulfhydryl group of cysteine, the amino group of lysine, the hydroxyl group of tyrosine, and the imidazole (B134444) nitrogen of histidine. acs.orgacs.orgsnmjournals.orgnih.gov
The chemoselectivity of (18F)FPB is a critical factor in its application for bioconjugation, aiming for site-specific labeling to preserve the biological activity of the target molecule. The primary determinant of its selectivity is the nucleophilicity of the target functional groups, which is significantly influenced by the reaction pH. acs.org Thiol groups of cysteine residues are the most reactive nucleophiles towards α-haloketones like (18F)FPB, especially at a pH range of 7-8. acs.org This preference is attributed to the higher nucleophilicity of the thiolate anion (S-), which is the predominant form at this pH.
While thiols are the preferred target, reactions with other nucleophilic amino acid residues can occur. The amino groups of lysine residues can also be alkylated by (18F)FPB. nih.gov However, to achieve a high degree of chemoselectivity for thiols over amines, the reaction is typically conducted at a pH around 7. At this pH, the majority of primary amines in a biomolecule are protonated (R-NH3+), rendering them less nucleophilic and thus less reactive towards (18F)FPB. acs.org
Regioselectivity in the context of (18F)FPB labeling refers to the specific site of modification within a biomolecule. The relatively low abundance of free sulfhydryl groups in many peptides and proteins provides an opportunity for site-specific labeling. scirp.org By targeting the unique cysteine residues, a homogenous population of labeled biomolecules can be achieved, which is crucial for applications requiring well-defined conjugates. In cases where a native cysteine is not available at the desired labeling site, site-directed mutagenesis can be employed to introduce a cysteine residue, thereby enabling regioselective modification.
The table below summarizes the chemoselective considerations for the reaction of this compound with various amino acid functional groups.
| Functional Group | Amino Acid | Reaction Conditions (pH) | Reactivity with (18F)FPB | Notes |
| Sulfhydryl (Thiol) | Cysteine | 7-8 | High | Preferred site for selective labeling due to the high nucleophilicity of the thiolate anion. |
| Amine (primary) | Lysine | ~7 | Low | Largely protonated and non-nucleophilic at this pH, minimizing side reactions. |
| >8 | Moderate | Deprotonation increases nucleophilicity, leading to potential non-specific labeling. | ||
| Imidazole | Histidine | 7-8 | Moderate | Can be alkylated, contributing to potential heterogeneity of the labeled product. acs.org |
| Hydroxyl (phenolic) | Tyrosine | 7-8 | Low | Generally less reactive towards alkylation under these conditions compared to thiols and amines. acs.org |
Kinetic Studies of Conjugation Reactions
The kinetics of the conjugation reaction between this compound and biomolecules are influenced by several factors, including the concentration of reactants, temperature, and pH. Detailed kinetic studies are essential for optimizing labeling protocols to achieve high radiochemical yields in a timeframe compatible with the half-life of fluorine-18 (B77423) (approximately 110 minutes).
Studies have shown that the reaction of (18F)FPB with proteins is dependent on the protein concentration. researchgate.netsnmjournals.org Higher concentrations of the target biomolecule generally lead to faster reaction rates and higher labeling yields. The reaction time for achieving significant incorporation of the radiolabel can vary from a few minutes to an hour. For instance, the reaction of (18F)FPB with proteins like human serum albumin has been reported to take between 5 to 60 minutes at mild pH (around 8.0) and temperatures ranging from 25-37°C, resulting in yields of up to 95%. researchgate.netsnmjournals.org
The rate of reaction is also intrinsically linked to the nucleophilicity of the target functional group, as discussed in the previous section. The reaction with the highly nucleophilic thiolate anion of cysteine is generally rapid. In contrast, reactions with less nucleophilic groups will proceed at a slower rate, requiring longer incubation times or more forcing conditions to achieve comparable yields.
The following table presents a summary of findings from various studies on the conjugation reactions of this compound, providing insights into the reaction kinetics.
| Biomolecule | Target Functional Group(s) | Reaction Time | Temperature (°C) | pH | Radiochemical Yield (Corrected) | Reference(s) |
| Human Serum Albumin | Multiple (including Lys, Cys) | 5-60 min | 25-37 | 8.0 | Up to 95% | researchgate.netsnmjournals.org |
| Human Fibrinogen | Multiple | 5-60 min | 25-37 | 8.0 | Up to 95% | researchgate.netsnmjournals.org |
| Human Immunoglobulin A | Multiple | 5-60 min | 25-37 | 8.0 | Up to 95% | researchgate.netsnmjournals.org |
| Peptides | Thiol (Cysteine) | Not specified | Not specified | 7-8 | Not specified | acs.orgscirp.org |
Research Applications in Molecular Imaging Probe Development
Radioconjugation to Peptides and Peptidomimetics
The labeling of peptides and their synthetic mimics (peptidomimetics) with (18F) 4-fluorophenacyl bromide is a significant area of research. These radiolabeled peptides can target specific receptors or cellular processes, offering the potential for early disease detection and characterization. researchgate.net
The effectiveness of a radiolabeled peptide often depends on the precise location of the radioactive label. Site-specific conjugation ensures that the biological activity of the peptide is not compromised by the attachment of the prosthetic group. Alkylation is a common strategy, where this compound reacts with specific amino acid residues on the peptide. nih.govscirp.org Thiol groups, present in cysteine residues, are particularly reactive towards α-halo ketones like 4-fluorophenacyl bromide, allowing for a targeted conjugation. scirp.orgscirp.orgnih.gov This thiol-reactive approach provides a high degree of chemoselectivity, which is crucial for maintaining the peptide's function. scirp.orgscirp.org The reaction is typically performed under mild pH conditions (pH 7-8) to ensure the stability of both the peptide and the prosthetic group. nih.gov
After the radiolabeling process, it is essential to ensure the purity and integrity of the resulting radioconjugate. High-performance liquid chromatography (HPLC) is a standard technique used to separate the labeled peptide from unreacted starting materials and potential byproducts. snmjournals.orgnih.gov The radiochemical purity, which is the percentage of the total radioactivity in the desired chemical form, can be determined by analyzing the HPLC chromatogram. nih.gov For instance, studies have reported achieving radiochemical purities of greater than 98% for (18F)-labeled peptides. nih.gov
The stability of a radiolabeled peptide in a biological environment is a critical factor for its successful application in vivo. In vitro stability studies are conducted by incubating the radioconjugate in solutions that mimic physiological conditions, such as human or mouse serum. snmjournals.orgnih.govsnmjournals.org The integrity of the radiolabeled peptide over time is then assessed, often using HPLC. For example, some (18F)-labeled peptides have demonstrated high stability in human and mouse plasma, with a significant percentage of the parent tracer remaining intact after two hours. nih.gov In contrast, other peptides have shown lower stability, highlighting the importance of this evaluation step. snmjournals.org
Radioconjugation to Proteins
The labeling of larger biomolecules like proteins with this compound has also been explored for various imaging applications. researchgate.netscirp.orgnih.govacs.orgacs.orgsnmjournals.org
To establish the feasibility of protein labeling, researchers have utilized model proteins such as human serum albumin (HSA), fibrinogen, and immunoglobulin A (IgA). researchgate.netsnmjournals.orgnih.gov Studies have shown that this compound can be successfully conjugated to these proteins. snmjournals.orgnih.gov The reaction conditions, including pH and protein concentration, have been optimized to achieve high labeling yields, in some cases up to 95%. researchgate.netsnmjournals.orgnih.gov The purification of the resulting 18F-labeled proteins is typically achieved using size exclusion chromatography. researchgate.netsnmjournals.orgnih.gov
Table 1: Labeling of Model Proteins with this compound
| Protein | Labeling Yield (Corrected) | Reaction Time | Reference |
| Human Serum Albumin | Up to 95% | 5-60 min | researchgate.netsnmjournals.orgnih.gov |
| Human Fibrinogen | Up to 95% | 5-60 min | researchgate.netsnmjournals.orgnih.gov |
| Immunoglobulin A | Up to 95% | 5-60 min | researchgate.netsnmjournals.orgnih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
In some cases, the efficiency of protein labeling with this compound can be limited. To address this, researchers have investigated methods to enhance labeling efficiency. One such strategy involves the pretreatment of the protein. For example, the pretreatment of human serum albumin with 2-iminothiolane (B1205332) has been shown to improve the labeling efficiency of this compound. nih.gov This pretreatment introduces additional thiol groups onto the protein, providing more reactive sites for conjugation.
Impact on Protein Structural Integrity and Binding Affinity
The process of attaching a radiolabel, such as this compound, to a protein or peptide can potentially alter its structure and, consequently, its biological activity. One of the primary concerns is the potential for the labeling process to interfere with the molecule's binding affinity for its target. snmjournals.org Modification of amino acid residues, such as lysine (B10760008), located at or near the active site of a protein could lead to reduced binding affinity due to steric hindrance if a bulky group is introduced. snmjournals.org
Studies have explored the reactivity of p-[¹⁸F]fluorophenacyl bromide ([¹⁸F]FPB) for radiolabeling proteins and peptides. nih.gov For instance, attempts to radiolabel the somatostatin (B550006) analog octreotide (B344500) with [¹⁸F]FPB were initially met with challenges. nih.gov Subsequent investigations into the reactivity of FPB with model compounds representing amino acid functional groups have provided insights into optimizing labeling efficiency. nih.gov For example, pretreating human serum albumin (HSA) with 2-iminothiolane has been shown to improve the labeling efficiency with [¹⁸F]FPB. nih.gov The reaction of [¹⁸F]FPB with proteins is dependent on protein concentration and can be achieved under mild pH and temperature conditions. researchgate.net
While direct labeling of peptides with ¹⁸F is not feasible, prosthetic groups like [¹⁸F]FPB are employed. scirp.org The choice of labeling strategy is critical to preserve the structural integrity and biological function of the protein or peptide. d-nb.info For example, while alkylation reactions using [¹⁸F]FPB are a reported method, there is a risk of interfering with biological activity. snmjournals.orgscirp.org
Radioconjugation to Oligonucleotides and Other Macromolecules
The application of this compound extends to the radiolabeling of macromolecules beyond proteins, including oligonucleotides. Alkylating agents have demonstrated significant promise for the radiolabeling of oligonucleotides with fluorine-18 (B77423). researchgate.net The ability to label oligonucleotides with a positron emitter like ¹⁸F opens up possibilities for in vivo PET imaging to study their pharmacokinetics and biodistribution. researchgate.net
Various strategies have been developed for the ¹⁸F-labeling of oligonucleotides. One approach involves the prosthetic conjugation of a single-stranded oligonucleotide with a labeling agent, followed by annealing with the complementary sequence to form the target duplex. researchgate.net This method allows for the parallel and combinatorial preparation of ¹⁸F-labeled small interfering RNAs (siRNAs). researchgate.net The resulting radiolabeled oligonucleotides can be used to visualize the expression of specific genes, monitor antisense chemotherapy, and in gene radiotherapy. researchgate.net
Design and Preclinical Evaluation of Targeted Radiotracers
The versatility of this compound and similar prosthetic groups allows for the design and synthesis of a wide array of targeted radiotracers for PET imaging. ontosight.ai By modifying the chemical structure, researchers can create tracers that selectively bind to specific biological targets, enabling the early detection and monitoring of various diseases. ontosight.ai
Application in Glycogen Synthase Kinase-3 (GSK-3) Probe Development
Glycogen synthase kinase-3 (GSK-3) is a serine-threonine protein kinase implicated in the pathogenesis of neurodegenerative and psychiatric disorders. nih.gov The development of selective PET tracers for GSK-3β is crucial for understanding its role in central nervous system disorders and for facilitating the discovery of therapeutic drugs. nih.govnih.gov While several PET radiotracers for GSK-3 have been reported, challenges such as insufficient brain penetration have limited their application in neuroimaging. nih.gov Research efforts are focused on refining lead scaffolds to develop potent [¹⁸F]-labeled GSK-3 radiotracers with improved properties for PET imaging of the central nervous system. nih.gove-century.us
Exploration in Translocator Protein (TSPO) Ligand Conjugation
The translocator protein (TSPO) is a biomarker that shows increased expression during neuroinflammation. ncl.ac.uk Consequently, PET imaging of TSPO is a valuable tool in neuroinflammation studies. ncl.ac.uk Pyrazolopyrimidine ligands, such as DPA-714, have shown high specific activity for TSPO. ncl.ac.uk The development of radiolabeling protocols for compounds like [¹⁸F]DPA-714 is an active area of research, with the goal of producing tracers for evaluating TSPO expression in neuroinflammatory processes. ncl.ac.uk
Development of Integrin Receptor Targeting Agents
Integrins are cell surface receptors that play a crucial role in various biological processes, including tumor growth and angiogenesis. nih.gov The αvβ3 and αvβ6 integrins, in particular, are overexpressed on various tumor cells. nih.gov This has led to the development of radiolabeled antagonists for imaging tumors and tumor angiogenesis. nih.gov
Analytical Characterization and Quality Control of 18f 4 Fluorophenacyl Bromide and Its Conjugates
Chromatographic Purification Techniques
Chromatographic methods are indispensable for the purification of (18F) 4-Fluorophenacyl bromide from unreacted [18F]fluoride, precursors, and reaction byproducts. nih.gov The high structural similarity between the desired product and these impurities necessitates efficient separation techniques. nih.gov
High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quality control of this compound. nih.gov It offers high-resolution separation, which is crucial for isolating the final product from structurally similar impurities. nih.gov
Reversed-phase HPLC, often utilizing C18 columns, is a common modality. The choice of mobile phase is critical, and its pH can significantly impact the retention of components like unreacted [18F]fluoride. researchgate.net For silica-based C18 columns, a mobile phase with a pH greater than 5 is recommended to ensure high recovery of [18F]fluoride. researchgate.net A typical HPLC setup for quality control includes a radiodetector in series with other detectors, such as an ultraviolet (UV-VIS) detector, to determine both the radiochemical and chemical identity of the eluted species. radiologykey.com
While highly effective, preparative HPLC can be time-consuming and may require a subsequent reformulation step to exchange the HPLC mobile phase for a biocompatible solution. nih.govnih.gov
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile (B52724)/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV (254 nm) and Radiodetector |
Solid-Phase Extraction (SPE) and Other Chromatographic Methods
Solid-Phase Extraction (SPE) presents a more rapid purification alternative to HPLC. nih.govaffinisep.com This technique utilizes cartridges packed with a stationary phase to selectively retain the desired compound while impurities are washed away, or vice versa. ugd.edu.mk For compounds synthesized via aromatic nucleophilic substitution, specialized SPE cartridges can retain the precursor and byproducts, allowing the purified radiotracer to be eluted. affinisep.comaffinisep.com
While SPE is faster and more amenable to automation, it generally offers lower separation resolution compared to HPLC. nih.govugd.edu.mk The development of an effective SPE protocol can also be a time-intensive process. nih.gov Despite these challenges, SPE has been successfully employed for the purification of various 18F-labeled radiopharmaceuticals. nih.govugd.edu.mk A combination of different SPE cartridges, such as a reversed-phase and a cation exchange cartridge, can be used to optimize the purification process. nih.govugd.edu.mk
Other chromatographic methods, such as thin-layer chromatography (TLC), are also used, primarily for determining radiochemical purity due to their simplicity and speed. ymaws.com
Radiochemical Yield and Efficiency Determination
The radiochemical yield (RCY) is a critical parameter in the synthesis of this compound, representing the percentage of the initial [18F]fluoride that is incorporated into the final product, corrected for decay. Various factors can influence the RCY, including reaction conditions (temperature, time), precursor concentration, and the efficiency of the purification process. nih.govresearchgate.net
Radiochemical conversion (RCC), a related metric, is often determined by radio-HPLC analysis of the crude reaction mixture and represents the percentage of radioactivity corresponding to the desired product before purification. mdpi.com
Table 2: Factors Influencing Radiochemical Yield
| Factor | Impact on Yield |
| Reaction Temperature | Higher temperatures can increase reaction rates but may also lead to decomposition. |
| Precursor Concentration | A sufficient excess of precursor is typically used to drive the reaction forward. nih.gov |
| Phase-Transfer Catalyst | The choice and concentration of the catalyst (e.g., Kryptofix 2.2.2.) is crucial for efficient fluorination. |
| Water Content | Anhydrous conditions are generally required for nucleophilic fluorination. mdpi.com |
| Purification Method | The efficiency of the chosen purification technique (HPLC or SPE) directly impacts the final isolated yield. nih.gov |
For example, a two-step synthesis of a related compound, no-carrier-added 4-[18F]fluorophenol, starting from an iodonium (B1229267) salt precursor, yielded a radiochemical yield of 34% to 36%. nih.gov
Specific Activity Measurement and Optimization Strategies
Specific activity (SA), expressed in units of radioactivity per mole of compound (e.g., GBq/µmol), is a crucial quality attribute, particularly for radiotracers intended for imaging specific biological receptors. nih.gov High specific activity ensures that a sufficient radioactive signal can be obtained without administering a pharmacologically significant mass of the compound, which could otherwise saturate the target receptors. nih.gov
The primary factor limiting the specific activity of 18F-labeled compounds is the presence of the stable isotope, fluorine-19 (19F). researchgate.net This "carrier" fluorine can originate from various sources, including the target water, reagents, and the synthesis system itself. nih.govresearchgate.net
Strategies to optimize specific activity include:
Minimizing 19F Contamination: This involves using high-purity reagents and materials for the synthesis and carefully cleaning the synthesis module. researchgate.net Replacing materials like Teflon (PTFE) tubing, which can be a source of 19F, with polypropylene (B1209903) has been shown to increase the specific activity. researchgate.net
High Starting Activity: Beginning the synthesis with a higher initial amount of [18F]fluoride can help to increase the ratio of 18F to 19F in the final product. nih.gov
Efficient Purification: HPLC purification is effective at separating the 18F-labeled product from its non-radioactive 19F-counterpart, thereby increasing the specific activity of the final preparation. nih.gov
The theoretical maximum specific activity of 18F is approximately 63,380 GBq/µmol. acs.orgnih.gov In practice, specific activities for no-carrier-added syntheses can reach up to 43,000 GBq/µmol. researchgate.net
Spectroscopic and Mass Spectrometric Analysis of Cold Standards and Precursors
The unambiguous characterization of the non-radioactive ("cold") standard of 4-Fluorophenacyl bromide and its precursors is essential for confirming their chemical identity and purity before their use in radiosynthesis. This is typically achieved using a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electron ionization mass spectrometry data is available for 4-Fluorophenacyl bromide. nist.gov
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum for 4-Fluorophenacyl bromide has been documented. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure and connectivity of atoms within the molecule.
These analytical data for the cold standard are crucial for developing and validating the quality control methods that will be applied to the final radiolabeled product.
Assessment of Chemical Purity and Impurity Profiling
Chemical purity refers to the proportion of the final product that is in the desired chemical form, irrespective of its isotopic composition. mazums.ac.ir Chemical impurities can arise from the starting materials, reagents used in the synthesis, or degradation of the product. radiologykey.commazums.ac.ir
Impurity profiling is the identification and quantification of these chemical impurities. This is often performed using HPLC with a UV detector, which can detect non-radioactive chemical species. radiologykey.com The HPLC chromatogram of the final product should be compared to that of the cold standard to identify any potential impurities.
Radiochemical impurities, on the other hand, are radioactive species other than the desired this compound. radiologykey.com These can include unreacted [18F]fluoride or radiolabeled byproducts. The presence of such impurities can lead to unnecessary radiation exposure to non-target tissues and may compromise the quality of the PET image. radiologykey.comymaws.com Both chemical and radiochemical purity are critical quality attributes that must be carefully controlled. mazums.ac.ir
Comparative Analysis with Alternative Fluorine 18 Labeling Agents
Comparison with Amine-Reactive Prosthetic Groups
Amine groups, particularly the ε-amino group of lysine (B10760008) residues, are abundant and readily accessible on the surface of many proteins and peptides, making them a common target for radiolabeling.
N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) is one of the most widely used prosthetic groups for labeling proteins and peptides with Fluorine-18 (B77423). nih.govnih.gov It is an acylating agent that reacts with primary amines to form stable amide bonds. nih.gov
The synthesis of [18F]SFB is typically a multi-step process. nih.govmdpi.comsnmjournals.org A common method involves the nucleophilic [18F]fluorination of a precursor like 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate (B1224126) to produce 4-[18F]fluorobenzaldehyde. This is followed by oxidation to 4-[18F]fluorobenzoic acid and subsequent activation with a reagent like N,N'-disuccinimidyl carbonate to yield [18F]SFB. nih.gov This multi-step synthesis can be time-consuming, often requiring around 80 minutes, with decay-corrected radiochemical yields of approximately 30-35%. nih.gov Efforts have been made to develop single-step radiosyntheses to improve its accessibility. mdpi.comsnmjournals.org
In comparison, (18F) 4-Fluorophenacyl bromide offers a different reactivity profile, targeting thiol and other nucleophilic groups, which can be advantageous for site-specific labeling when amines are either too numerous or located in the active site of the biomolecule.
Table 1: Comparison of this compound and [18F]SFB
| Feature | This compound | N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) |
|---|---|---|
| Target Functional Group | Thiols, Histidine, Methionine | Primary Amines (e.g., Lysine) |
| Bond Formed | Thioether, Alkylated imidazole (B134444)/thioether | Amide |
| Typical Synthesis | One-step nucleophilic substitution on a precursor | Multi-step (e.g., three-step) synthesis nih.govmdpi.com |
| Synthesis Time | Generally shorter due to fewer steps | ~80 minutes nih.gov |
| Radiochemical Yield | Dependent on precursor and conditions | 30-35% (decay-corrected) nih.gov |
| Primary Application | Site-specific labeling of thiol-containing biomolecules | General labeling of proteins and peptides |
Methyl 3-[18F]fluoro-5-nitrobenzimidate is another amine-reactive prosthetic group. Imidates react with primary amines under mild conditions to form amidines, which are stable linkages. The presence of the nitro group in the aromatic ring activates it for nucleophilic [18F]fluorination. This agent provides an alternative to the more common activated esters like [18F]SFB for amine modification.
Comparison with Thiol-Reactive Maleimide (B117702) Derivatives
Thiol groups, primarily from cysteine residues, are less abundant on protein surfaces than amines, which allows for more site-specific labeling. Maleimide-based reagents are highly specific for thiols, reacting via a Michael addition to form a stable thioether bond.
This compound, as an α-haloketone, also reacts with thiols. However, the reaction mechanism and potential for side reactions differ from the Michael addition of maleimides. While maleimides are highly specific for thiols, α-haloketones can also react with other nucleophilic residues like histidine and methionine, which can be either a limitation or an opportunity depending on the desired labeling strategy.
N-5-[18F]fluoropentylmaleimide ([18F]FPenM) is another thiol-reactive prosthetic group that utilizes an aliphatic chain to link the maleimide to the fluorine-18 atom. The synthesis of [18F]FPenM, similar to other maleimide derivatives, can be a multi-step process. acs.org These aliphatic maleimide derivatives can sometimes offer different pharmacokinetic properties to the final radiolabeled conjugate compared to their aromatic counterparts.
Assessment of Relative Strengths and Limitations of this compound
Strengths:
Reactivity Profile: Its reactivity towards thiols allows for site-specific labeling of biomolecules, which is often desirable to avoid modification of the active site. The potential to also label other residues like histidine can be exploited in specific cases where cysteine is not available.
Stable Linkage: The resulting thioether bond formed upon reaction with a cysteine residue is generally stable in vivo.
Limitations:
Lower Thiol Specificity Compared to Maleimides: The α-bromoketone moiety is not as exclusively thiol-reactive as the maleimide group. The potential for side reactions with other nucleophilic amino acid residues, such as histidine and methionine, could lead to a heterogeneous product if these residues are exposed.
Harsher Reaction Conditions: The alkylation reaction with this compound may require more forcing conditions (e.g., higher pH or temperature) compared to the very mild conditions under which maleimides react with thiols. These conditions might not be suitable for all sensitive biomolecules.
Potential for In Vivo Instability of the α-ketone: While the thioether bond is stable, the ketone functionality could potentially be susceptible to in vivo reduction, which might alter the pharmacokinetic properties of the radiotracer.
Radiochemical Yields and Reaction Times
The efficiency of the radiolabeling process is paramount, given the short half-life of fluorine-18 (approximately 110 minutes). This necessitates high radiochemical yields (RCY) and short reaction times to maximize the amount of usable radiotracer.
This compound has been prepared in moderate radiochemical yields, typically ranging from 30% to 50%, with synthesis times of 50 to 70 minutes. The subsequent conjugation to proteins can be highly efficient, with yields of up to 95%.
Interactive Data Table: Radiochemical Yields and Reaction Times of 18F-Labeling Agents
| Labeling Agent | Radiochemical Yield (Synthesis) | Synthesis Time (minutes) | Conjugation Yield |
| This compound | 30-50% | 50-70 | Up to 95% |
| [18F]SFB | 25-55% nih.govmdpi.com | 35-100 nih.govmdpi.com | Varies |
| [18F]FDG | >60% morressier.com | ~25 morressier.com | Varies |
Compatibility with Sensitive Biomolecules
The labeling process should not compromise the biological activity of the molecule of interest. This is particularly crucial for sensitive biomolecules such as peptides, proteins, and antibodies, where even minor modifications can lead to a loss of function.
This compound reacts with various nucleophilic functional groups present in biomolecules, such as thiols (cysteine), imidazoles (histidine), and carboxylates (aspartate, glutamate). While this provides versatility, it can also lead to a lack of selectivity. Unsuccessful attempts to label the somatostatin (B550006) analog octreotide (B344500) with p-[18F]fluorophenacyl bromide have been reported, highlighting potential compatibility issues with certain peptides. nih.gov However, successful labeling of human serum albumin has been achieved, with improved efficiency after pretreatment of the protein to introduce free thiol groups. nih.gov
N-succinimidyl 4-(18F)fluorobenzoate ([18F]SFB) is widely used for its ability to react with primary amines (lysine residues and the N-terminus) under relatively mild conditions, forming stable amide bonds. nih.gov This specificity makes it a reliable choice for many peptides and proteins. However, the reaction conditions, which often involve a slightly basic pH, may not be suitable for all biomolecules. mdpi.com Furthermore, the modification of lysine residues, which can be crucial for a protein's biological activity, needs to be carefully considered.
2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) can be conjugated to biomolecules through its hydroxyl groups, often requiring chemical modification of either the FDG molecule or the biomolecule to introduce reactive functionalities. This multi-step process can be harsh and may not be suitable for particularly sensitive biomolecules. However, the hydrophilic nature of the glucose moiety can be advantageous in some applications.
Impact on Bioconjugate Lipophilicity
The introduction of a labeling agent can alter the lipophilicity of the resulting bioconjugate, which in turn can affect its pharmacokinetic properties, such as blood clearance, tissue distribution, and non-specific binding.
The impact of This compound on the lipophilicity of the final radiotracer is not extensively documented in comparative studies. However, the addition of a phenacyl group would be expected to increase the lipophilicity of the labeled biomolecule.
The introduction of the 4-[18F]fluorobenzoyl group via [18F]SFB generally increases the lipophilicity of the labeled peptide or protein. researchgate.net This can sometimes lead to increased hepatobiliary excretion and non-specific binding, which may be undesirable for imaging applications.
Labeling with [18F]FDG typically results in a more hydrophilic bioconjugate due to the presence of the sugar moiety. This can be beneficial in reducing non-specific binding and promoting renal clearance. For example, [18F]FDG-folate conjugates have been shown to have low lipophilicity. nih.gov
Interactive Data Table: Comparative Lipophilicity of Labeled Bioconjugates
| Feature | This compound | [18F]SFB | [18F]FDG |
| Expected Lipophilicity Change | Increase | Increase researchgate.net | Decrease nih.gov |
| Potential Pharmacokinetic Impact | Potential for increased non-specific binding | Potential for increased hepatobiliary excretion researchgate.net | Potential for reduced non-specific binding and increased renal clearance |
Challenges and Future Directions in 18f 4 Fluorophenacyl Bromide Research
Strategies for Enhancing Radiochemical Yield and Specific Activity
The efficiency of the synthesis of (18F) 4-fluorophenacyl bromide is a critical factor in its widespread application. Current methods report moderate radiochemical yields, typically in the range of 30-50%, with synthesis times of 50-70 minutes nih.gov. A primary focus of research is to improve these yields and the specific activity of the final product. High specific activity is crucial for in vivo imaging to minimize the administered mass of the compound and avoid unwanted pharmacological effects.
Several strategies are being explored to achieve these enhancements:
Optimization of Reaction Conditions: A meticulous optimization of reaction parameters is fundamental. This includes fine-tuning the temperature, reaction time, and the concentration of the precursor and reagents. For instance, in microfluidic systems used for other 18F-labeled compounds, precise control over these parameters has been shown to significantly improve radiochemical yields nih.govnih.gov.
Precursor Concentration: The concentration of the precursor molecule plays a direct role in the radiochemical yield. Studies on similar radiolabeling reactions have demonstrated that careful adjustment of the precursor concentration can lead to more efficient incorporation of the 18F-fluoride nih.gov.
Improved Purification Methods: The purity of the final product is as important as the yield. The development of more efficient purification techniques, such as advanced high-performance liquid chromatography (HPLC) methods or solid-phase extraction (SPE) cartridges, can lead to higher purity and, consequently, higher specific activity.
| Parameter | Current Status | Potential for Improvement |
| Radiochemical Yield | 30-50% nih.gov | Higher yields through optimized conditions and novel precursors. |
| Synthesis Time | 50-70 minutes nih.gov | Reduction in time through microfluidic and flow chemistry platforms. |
| Specific Activity | Dependent on synthesis conditions | Enhancement through high-purity precursors and efficient purification. |
Development of Novel Precursors for Improved Reactivity and Selectivity
The choice of the precursor molecule is paramount to the success of the radiolabeling reaction. An ideal precursor should exhibit high reactivity towards the 18F-fluoride ion and high selectivity for the desired product, minimizing the formation of byproducts. Research in this area for this compound focuses on designing and synthesizing novel precursors with enhanced properties.
Key considerations in the development of new precursors include:
Leaving Group: The nature of the leaving group on the precursor is a critical determinant of reactivity. Groups that are more readily displaced by the fluoride (B91410) ion can lead to faster reaction kinetics and higher yields.
Activating Groups: The presence of electron-withdrawing groups on the aromatic ring can activate the molecule towards nucleophilic aromatic substitution, thereby increasing the reactivity of the precursor.
Steric Hindrance: The steric environment around the reaction center can influence the accessibility of the fluoride ion. Precursors with minimal steric hindrance are generally preferred.
While specific novel precursors for this compound are not extensively reported in recent literature, the principles of precursor design from the broader field of 18F-radiochemistry can be applied. For example, the use of diaryliodonium salt precursors has shown great promise for the efficient 18F-fluorination of arenes in other contexts.
Integration with Microfluidic and Flow Chemistry Platforms
The advent of microfluidic and flow chemistry technologies offers a paradigm shift in the synthesis of radiopharmaceuticals. These platforms provide several advantages over traditional batch synthesis methods, including enhanced heat and mass transfer, precise control over reaction parameters, and the potential for automation and high-throughput production arxiv.org.
The integration of this compound synthesis into these platforms could lead to significant improvements in:
Radiochemical Yield: The superior control over reaction conditions in microreactors can lead to higher and more reproducible yields nih.govnih.gov.
Reaction Time: The rapid heating and cooling capabilities of microfluidic devices can drastically reduce reaction times nih.gov.
Automation: Automated synthesis modules can improve the reliability and safety of the production process, minimizing operator exposure to radiation.
Studies on the microfluidic synthesis of other 18F-labeled compounds, such as [(18)F]FMISO, have demonstrated the successful optimization of parameters like precursor concentration, temperature, and flow rate to achieve high radiochemical yields and specific activities nih.gov. Similar approaches could be readily adapted for the synthesis of this compound.
Broadening the Scope of Applicable Biomolecule Substrates
This compound has been successfully employed for the covalent labeling of proteins, including human serum albumin, human fibrinogen, and human immunoglobulin A nih.gov. However, there is considerable interest in expanding its utility to other classes of biomolecules.
Potential future applications could include the labeling of:
Peptides: The development of 18F-labeled peptides is a rapidly growing area of research for PET imaging of various biological targets. While direct labeling of peptides can be challenging due to harsh reaction conditions, the use of prosthetic groups like this compound under mild conditions could be a viable strategy nih.gov.
Nucleic Acids and Oligonucleotides: The labeling of DNA and RNA fragments is of interest for imaging gene expression and for diagnostic applications. The electrophilic nature of this compound could potentially be exploited for the labeling of these biomolecules. A similar compound, N-(4-[18F]fluorobenzyl)-2-bromoacetamide, has been used to label peptide nucleic acids (PNAs), suggesting the feasibility of this approach electronicsandbooks.comresearchgate.net.
Small Molecules: Beyond large biomolecules, there may be opportunities to use this compound to label small molecule drugs or probes that contain suitable nucleophilic functional groups.
Theoretical and Computational Approaches to Reaction Mechanism Elucidation
A deeper understanding of the reaction mechanism for the formation of this compound can provide valuable insights for optimizing the synthesis and designing more efficient precursors. Theoretical and computational chemistry methods, such as density functional theory (DFT), can be powerful tools for elucidating reaction pathways, identifying transition states, and calculating activation energies.
While specific computational studies on the synthesis of this compound are not yet prominent in the literature, the application of these methods to other 18F-fluorination reactions has proven to be highly informative. Such studies could help to:
Predict Reactivity: Computational models can be used to predict the reactivity of different precursors and leaving groups, guiding the design of more effective starting materials.
Understand Byproduct Formation: By mapping out the entire reaction landscape, it may be possible to identify the pathways leading to the formation of unwanted byproducts and devise strategies to minimize them.
Optimize Reaction Conditions: Theoretical calculations can help to rationalize the effect of different solvents and catalysts on the reaction outcome, aiding in the selection of optimal reaction conditions.
The application of these in silico approaches holds significant promise for advancing the fundamental understanding of the chemistry of this compound and for driving future innovations in its synthesis and application.
Q & A
Q. What are the primary synthetic routes for preparing (18F) 4-Fluorophenacyl bromide, and how do reaction conditions affect radiochemical yield?
this compound is typically synthesized via nucleophilic fluorination using [(18)F]fluoride. A common approach involves displosing a leaving group (e.g., bromide or tosylate) on a precursor molecule, such as 4-bromoacetophenone derivatives, under anhydrous conditions with a phase-transfer catalyst (e.g., Kryptofix 222). Radiochemical yield depends on factors like precursor purity, reaction temperature (optimized at 80–100°C), and efficient purification via HPLC or solid-phase extraction .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy for confirming molecular structure and tracking fluorination efficiency.
- X-ray crystallography to resolve crystal packing and bond geometries, as demonstrated in structurally related compounds like 2-amino-3-(4-fluorophenacyl)-oxadiazolium bromide (monoclinic space group P1) .
- Radio-TLC/HPLC to assess radiochemical purity (>95% required for in vivo use) .
Q. What experimental design considerations are essential when incorporating this compound into radiopharmaceutical synthesis?
- Half-life management : Due to 18F’s short half-life (~110 minutes), reactions must be rapid (<60 minutes) with automated modules.
- Purification : Use C18 cartridges or preparative HPLC to isolate the product from unreacted precursors.
- Quality control : Validate stability under physiological conditions (e.g., PBS buffer, 37°C) to ensure suitability for PET imaging .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize side products in S-alkylation reactions using this compound?
In synthesizing thiazoline derivatives (e.g., from carbothioamides), key optimizations include:
- Solvent selection : Refluxing ethanol minimizes competing hydrolysis.
- Base choice : Anhydrous sodium acetate enhances nucleophilicity of the thiol group.
- Molar ratios : A 1:1.2 ratio of carbothioamide to 4-fluorophenacyl bromide reduces unreacted starting material .
Q. What strategies resolve contradictions in metabolic stability data for 18F-labeled tracers derived from 4-Fluorophenacyl bromide?
Discrepancies in metabolic stability (e.g., unexpected defluorination in vivo) can be addressed by:
Q. How does crystallographic data inform the reactivity of this compound in nucleophilic substitution reactions?
Crystal structures (e.g., monoclinic systems with a=5.114 Å, b=9.930 Å) reveal planar geometry at the carbonyl group, facilitating nucleophilic attack. The electron-withdrawing fluorine stabilizes the transition state, accelerating substitution at the α-carbon. Steric effects from substituents on the aromatic ring can further modulate reactivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
